molecular formula C20H28N4O3S B2997071 2-methoxy-4,5-dimethyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1797563-22-4

2-methoxy-4,5-dimethyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2997071
CAS No.: 1797563-22-4
M. Wt: 404.53
InChI Key: GSNSTAMJOIFSGL-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a methoxy group at the 2-position, methyl substituents at the 4- and 5-positions of the benzene ring, and a piperidinylmethyl moiety linked to a 6-methylpyridazine group. The sulfonamide group is a common pharmacophore in drug design, often contributing to hydrogen bonding and target affinity. The piperidine-pyridazine substructure may enhance solubility or confer selectivity for specific biological targets.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-14-11-18(27-4)19(12-15(14)2)28(25,26)21-13-17-7-9-24(10-8-17)20-6-5-16(3)22-23-20/h5-6,11-12,17,21H,7-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNSTAMJOIFSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring a benzenesulfonamide moiety linked to a piperidine and pyridazine, suggests a variety of biological activities that warrant investigation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C16H22N4O2S\text{C}_{16}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known for its role in enzyme inhibition, particularly in the inhibition of carbonic anhydrases and other sulfonamide-sensitive enzymes. The piperidine and pyridazine components may enhance binding affinity to various receptors or enzymes involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal properties. For instance, studies on related pyridine derivatives have shown their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . While specific data on the antimicrobial activity of this compound is limited, it is hypothesized that the presence of the benzenesulfonamide group may confer similar properties.

Antitumor Activity

Preliminary studies suggest that compounds within this chemical class may exhibit antitumor effects by modulating key signaling pathways involved in cancer cell proliferation and survival. For example, structural analogs have demonstrated efficacy in inhibiting tumor growth in various cancer models through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Sulfonamides are often utilized as inhibitors for various enzymes, including those involved in inflammatory processes. The interaction with lipoxygenases (LOX) has been particularly studied, where selective inhibition can lead to reduced inflammatory responses . This suggests that this compound could have therapeutic implications in inflammatory diseases.

Case Studies

  • Inhibition of Lipoxygenase : A study examining structurally similar compounds revealed potent inhibition against platelet-type 12-lipoxygenase (12-LOX), which plays a significant role in inflammatory diseases. The compounds demonstrated nanomolar potency and selectivity over other lipoxygenases, indicating their potential utility in treating conditions like asthma and arthritis .
  • Antitumor Efficacy : In vitro studies using cancer cell lines have shown that related compounds can reduce cell viability through mechanisms involving apoptosis and necrosis. These findings suggest that further exploration into the antitumor properties of this compound is warranted .

Research Findings Summary

Activity Mechanism References
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis; cell cycle arrest
Enzyme InhibitionInhibition of 12-lipoxygenase

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of specific data in the provided evidence (which focuses on crystallography software rather than the compound itself), a direct comparison cannot be rigorously supported. However, based on structural analogs in medicinal chemistry, the following general observations can be made:

Structural Analogues and Their Properties

Compound Name Key Structural Differences Potential Biological Targets Affinity (Hypothetical) Reference ID
Target Compound 6-methylpyridazine, methoxy, dimethyl Unknown (speculative) N/A N/A
Celecoxib Trifluoromethyl, pyrazole ring COX-2 enzyme IC₅₀ = 40 nM
Sulfasalazine Azo-linked salicylate TNF-α, NF-κB IC₅₀ = 1–10 µM
Generic Sulfonamide-Piperidine Lacks pyridazine, simpler substituents Serotonin receptors Kᵢ = 50–100 nM

Key Findings from Analogous Studies

Sulfonamide Bioavailability : Sulfonamide derivatives often exhibit moderate-to-high solubility due to ionizable sulfonyl groups, but bulky substituents (e.g., 6-methylpyridazine) may reduce membrane permeability .

Piperidine-Pyridazine Synergy : Piperidine-pyridazine hybrids are explored in kinase inhibitors (e.g., c-Met inhibitors), where the pyridazine ring enhances π-π stacking with ATP-binding pockets .

Limitations and Recommendations

To address this gap:

  • Crystallographic Analysis : Tools like ORTEP-3 (as described in ) could theoretically resolve the compound’s 3D conformation, aiding SAR studies .
  • Experimental Data : Future work should include in vitro binding assays, pharmacokinetic profiling, and X-ray crystallography to validate target engagement and selectivity.

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